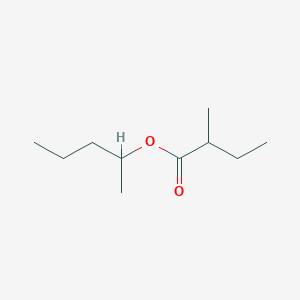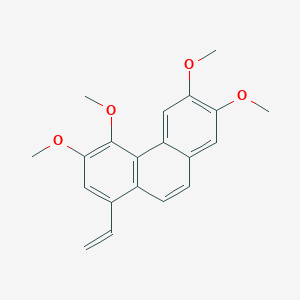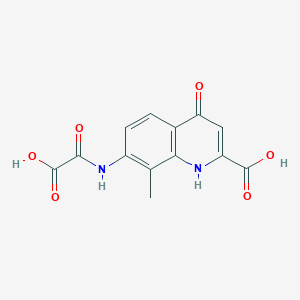
1-Formyl-L-prolyl-L-leucylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Formyl-L-prolyl-L-leucylglycinamide is a tripeptide compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its ability to modulate dopamine receptors, particularly the D2 receptor, which plays a crucial role in the central nervous system. The compound’s structure consists of a formyl group attached to the L-prolyl-L-leucylglycinamide sequence, which contributes to its unique biochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Formyl-L-prolyl-L-leucylglycinamide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the desired tripeptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Formyl-L-prolyl-L-leucylglycinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Formyl-L-prolyl-L-leucylglycinamide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating dopamine receptors and its potential effects on neurotransmission.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying receptor-ligand interactions
Wirkmechanismus
The mechanism of action of 1-Formyl-L-prolyl-L-leucylglycinamide involves its interaction with dopamine D2 receptors. The compound acts as a positive allosteric modulator, enhancing the binding affinity of dopamine to its receptor. This modulation occurs through the stabilization of the receptor’s active conformation, leading to increased receptor activity. The molecular targets include the dopamine D2 receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Prolyl-L-leucylglycinamide: A closely related tripeptide without the formyl group.
Diketopiperazine Peptidomimetics: Compounds that mimic the structure and function of 1-Formyl-L-prolyl-L-leucylglycinamide.
Other Peptidomimetics: Various analogs with modifications to the prolyl or leucyl residues
Uniqueness
This compound is unique due to its formyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its ability to modulate dopamine receptors compared to its non-formylated counterparts .
Eigenschaften
CAS-Nummer |
57836-06-3 |
|---|---|
Molekularformel |
C14H24N4O4 |
Molekulargewicht |
312.36 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-formylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H24N4O4/c1-9(2)6-10(13(21)16-7-12(15)20)17-14(22)11-4-3-5-18(11)8-19/h8-11H,3-7H2,1-2H3,(H2,15,20)(H,16,21)(H,17,22)/t10-,11-/m0/s1 |
InChI-Schlüssel |
PTSPUQZSDANREW-QWRGUYRKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C=O |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)

![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)
![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)







![{[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14609261.png)
![1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14609267.png)

